molecular formula C15H26O6 B12771832 1,2,6-Tris(2,3-epoxypropoxy)hexane CAS No. 68959-23-9

1,2,6-Tris(2,3-epoxypropoxy)hexane

Cat. No.: B12771832
CAS No.: 68959-23-9
M. Wt: 302.36 g/mol
InChI Key: ZOFKPALYCTZEQT-UHFFFAOYSA-N
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Description

1,2,6-Tris(2,3-epoxypropoxy)hexane is a chemical compound with the molecular formula C15H26O6 and a molecular weight of 302.36 g/mol . It is also known as 1,2,6-Hexanetriol triglycidyl ether. This compound is characterized by the presence of three epoxy groups attached to a hexane backbone, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Tris(2,3-epoxypropoxy)hexane can be synthesized through the reaction of 1,2,6-hexanetriol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous reactors and advanced purification techniques are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Tris(2,3-epoxypropoxy)hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.

    Catalysts: Acidic or basic catalysts can be employed to facilitate the reactions.

    Solvents: Solvents such as dichloromethane, toluene, or ethanol are used to dissolve the reactants and control the reaction environment.

Major Products Formed

Scientific Research Applications

1,2,6-Tris(2,3-epoxypropoxy)hexane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2,6-Tris(2,3-epoxypropoxy)hexane involves the reactivity of its epoxy groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is harnessed in cross-linking reactions, polymerization, and the modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    1,6-Bis(2,3-epoxypropoxy)hexane: Similar structure but with only two epoxy groups.

    1,2,3-Tris(2,3-epoxypropoxy)propane: Contains three epoxy groups attached to a propane backbone.

    1,3,5-Tris(2,3-epoxypropoxy)benzene: Features three epoxy groups attached to a benzene ring.

Uniqueness

1,2,6-Tris(2,3-epoxypropoxy)hexane is unique due to its hexane backbone and three epoxy groups, which provide enhanced reactivity and versatility in various chemical applications. Its structure allows for the formation of highly cross-linked polymers with superior mechanical and thermal properties .

Properties

CAS No.

68959-23-9

Molecular Formula

C15H26O6

Molecular Weight

302.36 g/mol

IUPAC Name

2-[1,6-bis(oxiran-2-ylmethoxy)hexan-2-yloxymethyl]oxirane

InChI

InChI=1S/C15H26O6/c1(2-4-16-6-13-8-19-13)3-12(18-10-15-11-21-15)5-17-7-14-9-20-14/h12-15H,1-11H2

InChI Key

ZOFKPALYCTZEQT-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COCCCCC(COCC2CO2)OCC3CO3

Origin of Product

United States

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